N,N-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-amine
Overview
Description
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3. It is known for its applications in organic synthesis and has shown potential in therapeutic research, particularly in the treatment of glioma, neurodegenerative diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 1-(3-aminopropyl)-4-methylpiperazine with dimethylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and can modulate various signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to inhibit certain enzymes and receptors makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: A precursor in the synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine.
3-(4-Methylpiperazin-1-yl)propan-1-ol: Another related compound with similar structural features.
1,4-Dimethylpiperazine: Shares the piperazine core structure but differs in its functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWIXXGYLARMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537067 | |
Record name | N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-23-0 | |
Record name | N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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